

## Application Notes and Protocols: Synthesis of 2-PCCA Analogues for SAR Studies

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Compound of Interest		
Compound Name:	(1R,2R)-2-PCCA hydrochloride	
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These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of 2-phenylcyclopropane-1-carboxylic acid (2-PCCA) analogues targeting the orphan G protein-coupled receptor 88 (GPR88). Detailed protocols for the synthesis of these analogues and their evaluation in a relevant biological assay are included to facilitate further research and drug discovery efforts in this area.

### Introduction

GPR88 is a G protein-coupled receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] Emerging evidence suggests that GPR88 plays a crucial role in the regulation of striatal functions and is implicated in various psychiatric and neurological disorders.[1][2] The development of potent and selective small molecule modulators of GPR88 is therefore of significant interest for both basic research and therapeutic applications. 2-PCCA has been identified as a valuable agonist for GPR88, activating its signaling through a Gai-coupled pathway, which leads to the inhibition of cyclic AMP (cAMP) production.[1][3] This document outlines the synthesis of a series of 2-PCCA analogues and the subsequent SAR studies to explore the key structural features required for potent GPR88 agonism.

# Data Presentation: Structure-Activity Relationship of 2-PCCA Analogues



The following tables summarize the in vitro activity of synthesized 2-PCCA analogues at the human GPR88 receptor. The activity is expressed as the EC50 value, which represents the concentration of the compound that elicits a half-maximal response in a cAMP inhibition assay.

Table 1: SAR of Analogues with Modifications on the Biphenyl Moiety[4]

Compound ID	R	pEC50	EC50 (nM)
1 (2-PCCA)	n-Propyl	6.04 ± 0.06	911
4a	Н	< 5	>10000
4b	Methyl	6.07 ± 0.05	845
4c	Ethyl	5.85 ± 0.07	1413
4d	Isopropyl	5.67 ± 0.08	2138
4e	Cyclohexyl	6.13 ± 0.04	746
4f	CF3	5.25 ± 0.09	5623
4g	F	5.15 ± 0.10	7079
4h	Cl	5.07 ± 0.11	8511
4i	Acetyl	6.03 ± 0.06	923

Table 2: SAR of Analogues with Modifications on the Aniline Moiety[2]

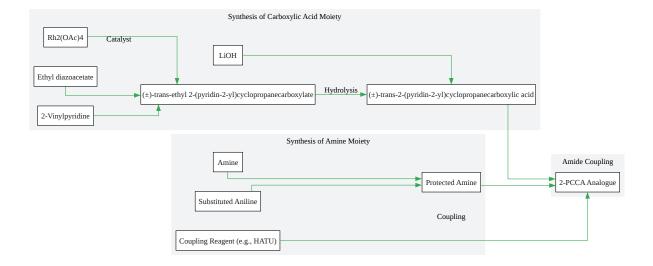
Compound ID	R'	EC50 (nM) in CHO-PPLS- HA-GPR88 cells
1 (2-PCCA)	4'-propylbiphenyl	116
5j	4'-(trifluoromethoxy)biphenyl	89
50	4'-(trifluoromethyl)biphenyl	135

Note: The EC50 values in Table 2 were determined in a different cell line and assay system, which may account for the difference in the value for 2-PCCA compared to Table 1.[2]



# **Experimental Protocols General Synthesis of 2-PCCA Analogues**

The synthesis of 2-PCCA analogues can be achieved through a multi-step process, with the key final step being an amide coupling reaction. A representative synthetic scheme is provided below.



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Caption: General synthetic scheme for 2-PCCA analogues.

## Methodological & Application





Detailed Protocol for the Synthesis of a Representative 2-PCCA Analogue (e.g., Compound 1):

This protocol is a generalized procedure based on published methods.[1]

Step 1: Synthesis of (±)-trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid

- To a solution of 2-vinylpyridine in a suitable solvent (e.g., dichloromethane), add a catalytic amount of rhodium(II) acetate dimer (Rh2(OAc)4).
- Slowly add ethyl diazoacetate to the reaction mixture at room temperature.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain (±)-trans-ethyl 2-(pyridin-2-yl)cyclopropanecarboxylate.
- Dissolve the ester in a mixture of tetrahydrofuran (THF) and water.
- Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
- Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to pH ~4-5 and extract the
  product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (±)-trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid.

#### Step 2: Amide Coupling

- To a solution of (±)-trans-2-(pyridin-2-yl)cyclopropanecarboxylic acid in a suitable solvent (e.g., dimethylformamide), add an appropriate amine (e.g., (2S,3S)-2-amino-3-methyl-pentyl)-(4'-propylbiphenyl-4-yl)-amide for the synthesis of 2-PCCA).
- Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).



- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work up the reaction by adding water and extracting the product with an organic solvent.
- Purify the crude product by column chromatography to obtain the final 2-PCCA analogue.

### In Vitro GPR88 Functional Assay (cAMP Inhibition)

This protocol describes a cell-based assay to determine the agonist activity of 2-PCCA analogues at the GPR88 receptor by measuring the inhibition of forskolin-stimulated cAMP production.[1][4]

#### Materials:

- HEK293 cells stably expressing human GPR88.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Test compounds (2-PCCA analogues) dissolved in DMSO.
- Forskolin solution.
- cAMP detection kit (e.g., LANCE cAMP kit from PerkinElmer).

#### Procedure:

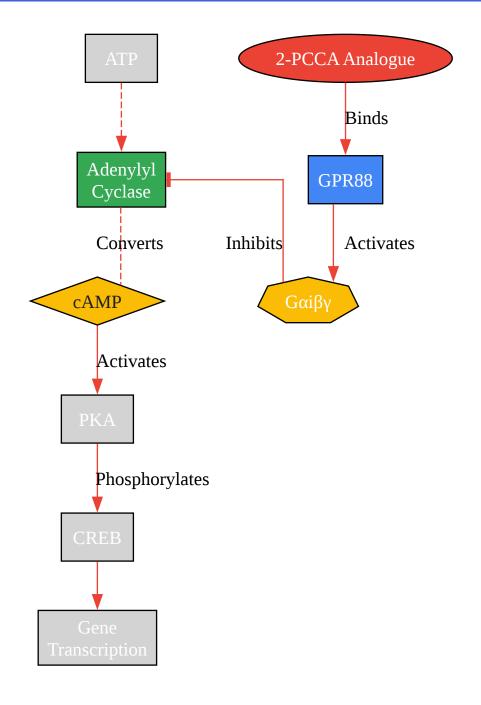
- Cell Plating: Seed the GPR88-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.
- Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the cell plates.
- Stimulation: Add a solution of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be optimized to produce a robust cAMP signal.
- Incubation: Incubate the plates at room temperature for a specified period (e.g., 30 minutes).



- cAMP Detection: Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents to the wells.
- Data Acquisition: Read the plates on a suitable plate reader (e.g., a time-resolved fluorescence reader for LANCE assays).
- Data Analysis: Calculate the percent inhibition of the forskolin-stimulated cAMP signal for each concentration of the test compound. Determine the EC50 values by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

# Mandatory Visualizations GPR88 Signaling Pathway



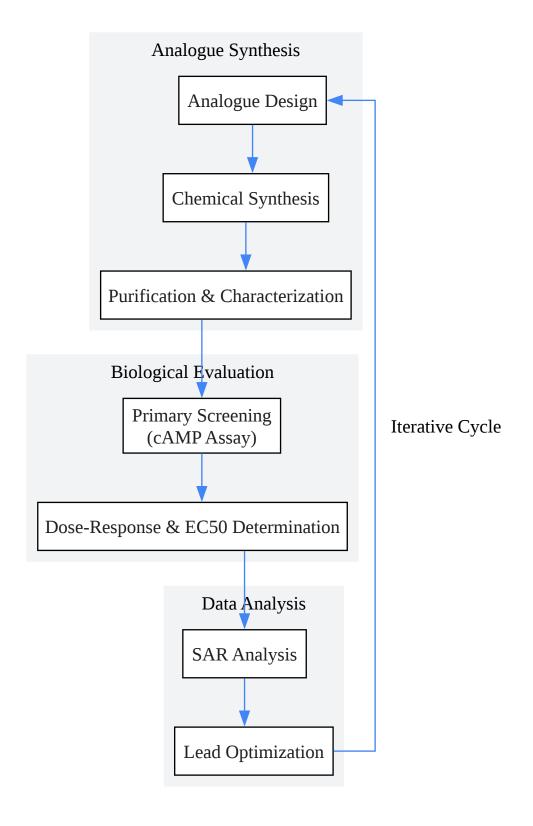


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Caption: GPR88 signaling pathway upon agonist binding.

## **Experimental Workflow for SAR Studies**





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Caption: Workflow for 2-PCCA analogue synthesis and SAR studies.



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